6-(3-Hydroxyphenyl)-2,4-dimethyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione
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Overview
Description
6-(3-Hydroxyphenyl)-2,4-dimethyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione is a useful research compound. Its molecular formula is C15H15N5O3 and its molecular weight is 313.317. The purity is usually 95%.
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Scientific Research Applications
Novel Spiro-linked and Imidazoline Derivatives
Researchers have synthesized novel compounds through the reaction of 3-phenyl-3-aminoquinoline-2,4-diones with isothiocyanates. These compounds include spiro-linked 2-thioxoimidazolidine-oxindoles and imidazoline-2-thiones, characterized by their NMR, IR, MS data, and in some cases, X-ray diffraction. These derivatives have potential applications in medicinal chemistry and as intermediates in organic synthesis (Klásek, Lyčka, Mikšík, & Růžička, 2010).
Imidazole-Based Host for Anions
An imidazole-containing bisphenol has been structurally characterized and shown to interact with various dicarboxylic and mineral acids through hydrogen bonds and π-π interactions. This compound demonstrates the potential for anion encapsulation, which could be exploited in the development of sensors or in supramolecular chemistry (Nath & Baruah, 2012).
Bicyclic Hydroxamic Acids Synthesis
A cyclocondensation method has been developed to synthesize new enantiomerically enriched bicyclic hydroxamic acids from α-aminohydroxamic acids and keto acids. This process is highly chemo- and stereoselective, offering a novel approach for creating biologically active compounds (Hoshino, Oyaizu, Koyanagi, & Honda, 2013).
Glycolurils and Analogues for Various Applications
Glycolurils and their analogues have found applications ranging from pharmacology to supramolecular chemistry. This review discusses methods for their synthesis, highlighting their relevance in creating pharmacologically active compounds, explosives, gelators, and building blocks for complex molecular assemblies (Kravchenko, Baranov, & Gazieva, 2018).
Lanthanide Metal-Organic Frameworks for Luminescence Sensing
Dimethylphenyl imidazole dicarboxylate-based lanthanide(III)-organic frameworks have been developed, showcasing selective sensitivity to benzaldehyde derivatives through luminescence. These complexes offer potential as fluorescence sensors for detecting specific chemicals (Shi, Zhong, Guo, & Li, 2015).
Antioxidant and Antimicrobial Pyrazolopyridine Derivatives
A study on the synthesis and evaluation of pyrazolopyridine derivatives has shown promising antioxidant and antimicrobial activities. These compounds represent a significant step forward in the search for new therapeutic agents (Gouda, 2012).
Mechanism of Action
Safety and Hazards
Future Directions
Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities and are used in a broad range of applications . The interest and importance of imidazole-containing analogs in the field of medicinal chemistry is remarkable .
Properties
IUPAC Name |
6-(3-hydroxyphenyl)-2,4-dimethyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5O3/c1-17-12-11(13(22)18(2)15(17)23)20-7-6-19(14(20)16-12)9-4-3-5-10(21)8-9/h3-5,8,21H,6-7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEQZISHLQXJTDD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N3CCN(C3=N2)C4=CC(=CC=C4)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.